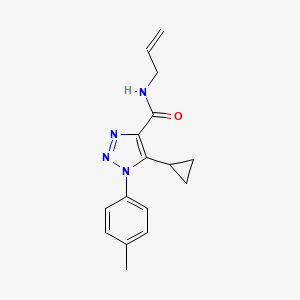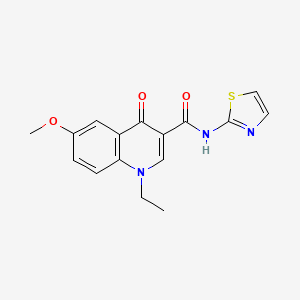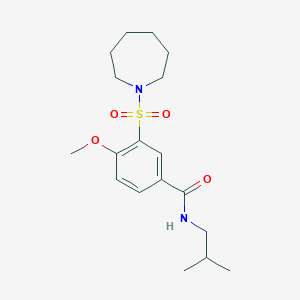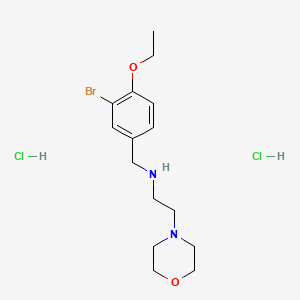
N-allyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
N-allyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as ACT-335827, is a compound that has been studied extensively for its potential therapeutic applications. This compound is a member of the triazole family and has been shown to have a number of interesting properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-allyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is related to its ability to block the T-type calcium channels. These channels are involved in the transmission of pain signals in the nervous system, and their inhibition can lead to a reduction in pain perception. In addition, this compound has been shown to have an effect on the release of neurotransmitters such as glutamate and GABA, which are also involved in pain signaling.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. In addition to its ability to block T-type calcium channels, this compound has been shown to have an effect on the release of neurotransmitters such as glutamate and GABA. It has also been shown to have an effect on the activity of certain enzymes, such as protein kinase C, which are involved in the regulation of pain signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-allyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is its potency and selectivity as a T-type calcium channel blocker. This makes it a promising candidate for the development of new pain medications. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in laboratory experiments.
Orientations Futures
There are a number of future directions for research on N-allyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of research is in the development of new pain medications. This compound has shown promise as a T-type calcium channel blocker, and further research is needed to determine its potential as a therapeutic agent. In addition, there is potential for this compound to be used in the treatment of other neurological disorders, such as epilepsy and migraine. Further research is needed to explore these potential applications.
Applications De Recherche Scientifique
N-allyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of neuropathic pain. Studies have shown that this compound is a potent and selective blocker of the T-type calcium channels, which are involved in the transmission of pain signals in the nervous system. This makes it a promising candidate for the development of new pain medications.
Propriétés
IUPAC Name |
5-cyclopropyl-1-(4-methylphenyl)-N-prop-2-enyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-3-10-17-16(21)14-15(12-6-7-12)20(19-18-14)13-8-4-11(2)5-9-13/h3-5,8-9,12H,1,6-7,10H2,2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPRJMRZTXIOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC=C)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethoxy-N-[4-(4-methyl-1-oxo-2(1H)-phthalazinyl)phenyl]benzamide](/img/structure/B4445251.png)

![N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4445268.png)
![N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4445285.png)

![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4445289.png)

![N-[3-(dimethylamino)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4445316.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4445319.png)
![2-[(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B4445323.png)
![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinyl)benzyl]glycinamide](/img/structure/B4445329.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide](/img/structure/B4445346.png)

